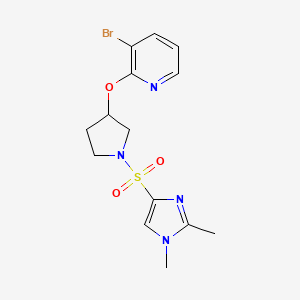

(E)-N'-(4-氯苄亚基lidene)-4,5,6,7-四氢-1H-吲唑-3-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

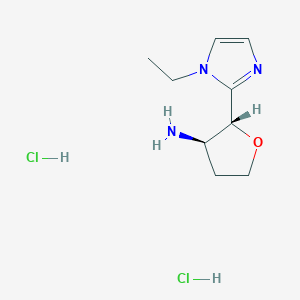

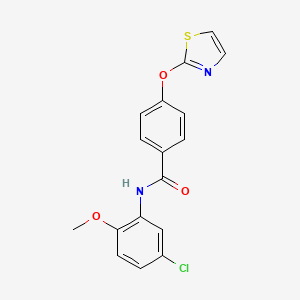

The compound “(E)-N’-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide” is likely to be an organic compound containing a indazole ring which is a fused two-ring system, consisting of a benzene ring and a nitrogen-containing pyrazole ring. The “E” in the name indicates the geometry around the double bond, with the hydrogen and the 4-chlorobenzylidene group being on opposite sides of the double bond .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The benzylidene moiety would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing chloro substituent on the benzylidene moiety, and the electron-donating effect of the nitrogen atoms in the indazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbohydrazide group and the aromatic indazole ring could impact its solubility, while the chloro substituent could affect its reactivity .科学研究应用

抑制多巴胺神经元放电

氨基苯并噻唑 прамипексол,其与吲唑衍生物具有结构相似性,已对其对多巴胺神经元放电的影响进行了研究。该化合物选择性地与多巴胺 D2 样受体高亲和力结合,在多巴胺 D3 受体处表现出最高的亲和力。此类研究突出了结构相关化合物在神经药理学中的潜在应用,特别是在帕金森病和其他神经系统疾病的治疗中 (Piercey 等,1996)。

抗菌和抗炎应用

盐酸苯达明,另一种吲唑化合物,已被用于其抗炎、镇痛和解热作用,证明了吲唑衍生物在开发治疗炎症和疼痛的治疗方法中的潜力 (Bruynzeel,1986)。

肿瘤学研究

咪唑四嗪酮替莫唑胺强调了咪唑化合物在肿瘤学中的重要性,特别是在治疗进行性低级别神经胶质瘤中。这展示了咪唑和吲唑衍生物在癌症治疗中的更广泛潜力 (Quinn 等,2003)。

新型大麻拟制剂

合成吲哚衍生的拟大麻素 3-(4-甲氧基苯甲酰)-1-戊基吲哚 (RCS-4) 的研究表明了研究人员对吲唑衍生物的兴趣,以了解新的精神活性物质。此类研究对于药物政策和公共卫生安全至关重要 (Kavanagh 等,2012)。

探索基于钌的化合物在癌症治疗中的应用

开发用于治疗晚期实体瘤的具有核心吲唑结构的钌基化合物 IT-139,说明了在开发新型癌症疗法中探索吲唑衍生物。该研究表明,此类化合物有可能为癌症治疗提供新的途径,具有可控的安全性特征和适度的抗肿瘤活性 (Burris 等,2016)。

作用机制

Target of Action

Similar compounds have shown promising inhibitory effects against cancer cell lines . Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through covalent bonds or other types of chemical interactions . The presence of the chlorobenzylidene group could potentially enhance the compound’s reactivity, allowing it to form strong interactions with its targets .

Biochemical Pathways

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . Therefore, it is possible that this compound may also affect pathways related to cell cycle regulation and programmed cell death.

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . Therefore, it is plausible that this compound may also have similar effects, leading to the inhibition of cell proliferation and induction of cell death.

未来方向

属性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGJXFCLDYQBFQ-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Cyclopropylmethyl)-2-[(3,3-dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridine](/img/structure/B2884659.png)

![Cyclobutyl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2884660.png)

![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)

![5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one](/img/structure/B2884664.png)